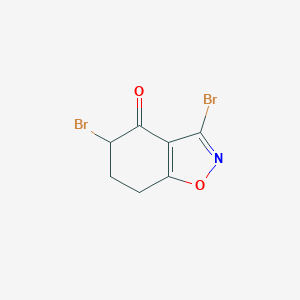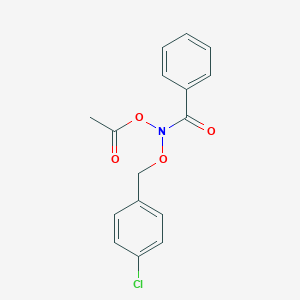
N-(Acetyloxy)-N-((4-chlorophenyl)methoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetyloxy)-N-((4-chlorophenyl)methoxy)benzamide, commonly known as ACBC, is a chemical compound that has gained attention for its potential use in scientific research. ACBC is a synthetic compound that was first synthesized in 2011 by a team of researchers from the University of California, Irvine. Since then, it has been studied for its potential applications in various fields, including neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of ACBC is not fully understood, but it is believed to act as a partial agonist of the CB1 receptor. This means that it binds to the receptor and activates it, but to a lesser extent than a full agonist. ACBC has also been shown to modulate the activity of other receptors, including the TRPV1 receptor, which is involved in pain sensation.
Efectos Bioquímicos Y Fisiológicos
ACBC has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, improve memory and learning, and have anti-anxiety and anti-depressant effects. It has also been shown to have potential as a treatment for addiction and substance abuse disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ACBC is its specificity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, like any chemical compound, ACBC has limitations. It has a relatively short half-life, which means that its effects are not long-lasting. It is also difficult to administer, as it must be injected directly into the brain to be effective.
Direcciones Futuras
There are many potential future directions for research on ACBC. One area of interest is its potential as a treatment for addiction and substance abuse disorders. Another area of research is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, researchers are interested in developing more stable and effective analogs of ACBC that could be used in clinical settings. Overall, ACBC is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of ACBC involves a multi-step process that begins with the reaction of 4-chloroanisole with potassium tert-butoxide to form the corresponding phenoxide. This intermediate is then reacted with N-(acetyloxy)phthalimide to form the desired compound, ACBC. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
ACBC has been studied for its potential applications in various fields, including neuroscience and pharmacology. One of the most promising areas of research is its potential as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. ACBC has been shown to bind to the CB1 receptor, a key component of the endocannabinoid system, and modulate its activity.
Propiedades
Número CAS |
139259-96-4 |
|---|---|
Nombre del producto |
N-(Acetyloxy)-N-((4-chlorophenyl)methoxy)benzamide |
Fórmula molecular |
C16H14ClNO4 |
Peso molecular |
319.74 g/mol |
Nombre IUPAC |
[benzoyl-[(4-chlorophenyl)methoxy]amino] acetate |
InChI |
InChI=1S/C16H14ClNO4/c1-12(19)22-18(16(20)14-5-3-2-4-6-14)21-11-13-7-9-15(17)10-8-13/h2-10H,11H2,1H3 |
Clave InChI |
RERIXDWNXBOEON-UHFFFAOYSA-N |
SMILES |
CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)Cl |
Otros números CAS |
139259-96-4 |
Sinónimos |
[benzoyl-[(4-chlorophenyl)methoxy]amino] acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



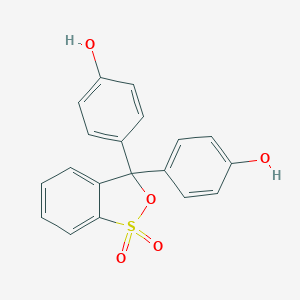
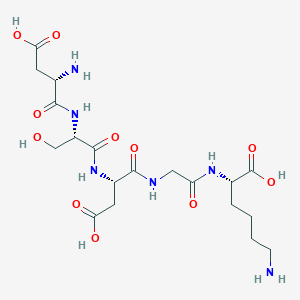
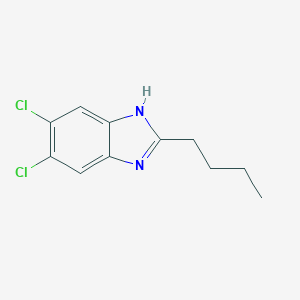
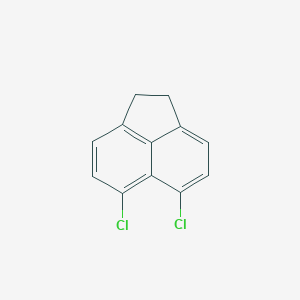
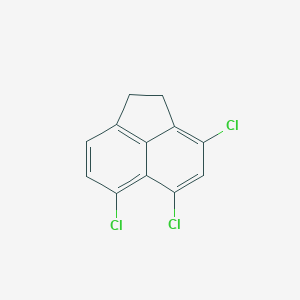

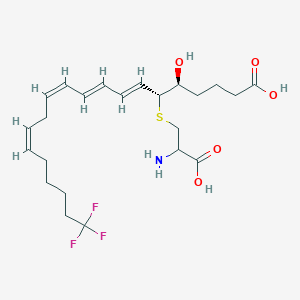
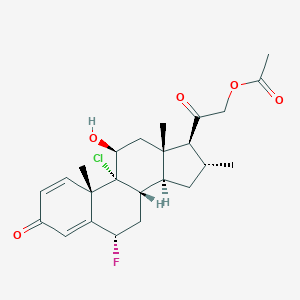
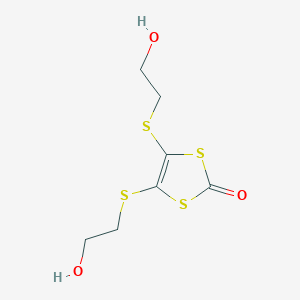
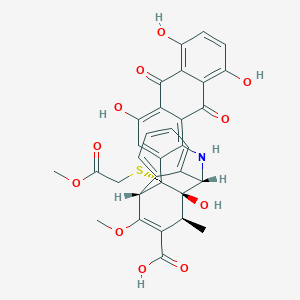
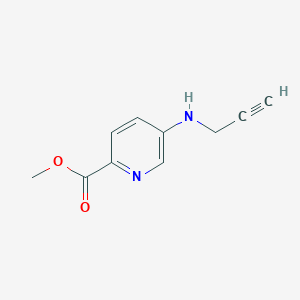
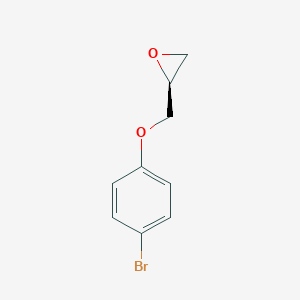
![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)
